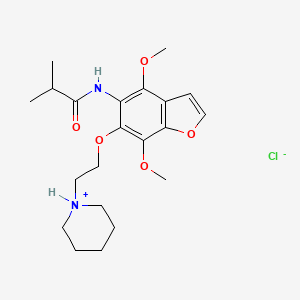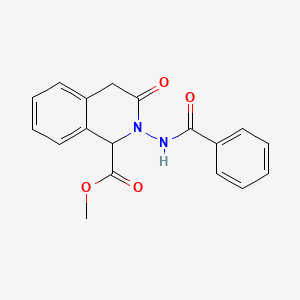
2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is a complex organic compound with the molecular formula C20H14ClKN4O4S and a molecular weight of 481.00 g/mol. This compound is known for its unique structure, which includes a pyrazole ring, a naphthalene sulfonate group, and an azo linkage. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate typically involves the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of 2-chlorobenzaldehyde with hydrazine hydrate and ethyl acetoacetate under reflux conditions.
Azo coupling reaction: The pyrazole derivative is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with naphthalene-1-sulfonic acid under alkaline conditions to form the azo compound.
Potassium salt formation: The final step involves the neutralization of the sulfonic acid group with potassium hydroxide to yield the potassium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled synthesis and high yield.
Purification: Using crystallization and filtration techniques to ensure the purity of the final product.
Quality control: Implementing rigorous quality assurance protocols to maintain consistency and safety.
化学反応の分析
Types of Reactions
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfonic acids, chlorinated derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated and alkylated derivatives.
科学的研究の応用
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate involves:
Molecular targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- Potassium 2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate
- Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-2-sulfonate
Uniqueness
Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
67875-12-1 |
|---|---|
分子式 |
C20H14ClKN4O4S |
分子量 |
481.0 g/mol |
IUPAC名 |
potassium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15ClN4O4S.K/c1-12-18(20(26)25(24-12)17-9-5-4-8-15(17)21)23-22-16-11-10-13-6-2-3-7-14(13)19(16)30(27,28)29;/h2-11,18H,1H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
LUHDBCVHMXGHJV-UHFFFAOYSA-M |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



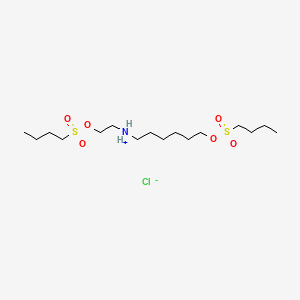
![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
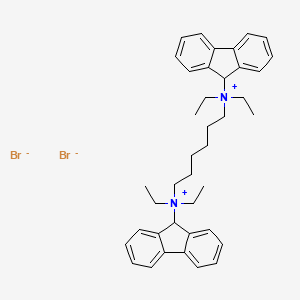
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
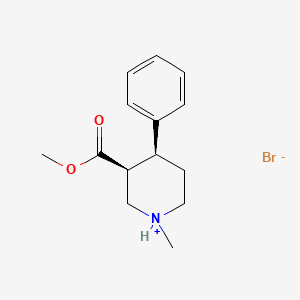
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
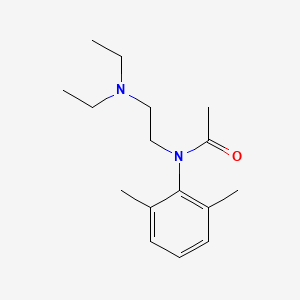
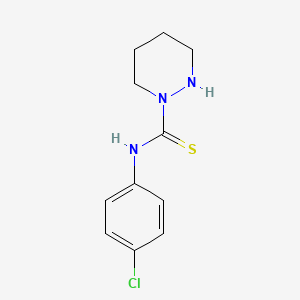
![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
